molecular formula C22H29ClN2 B13107819 4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride

4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride

Cat. No.: B13107819
M. Wt: 356.9 g/mol
InChI Key: DHXRXEXLFXGAKE-UHFFFAOYSA-N
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Description

4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride is a synthetic compound belonging to the indole class of organic compounds. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with a suitable ketone or aldehyde under acidic conditions to form the indole ring . The reaction is often carried out using methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Butyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H29ClN2

Molecular Weight

356.9 g/mol

IUPAC Name

4-(5-butyl-2-phenyl-1H-indol-3-yl)butan-1-amine;hydrochloride

InChI

InChI=1S/C22H28N2.ClH/c1-2-3-9-17-13-14-21-20(16-17)19(12-7-8-15-23)22(24-21)18-10-5-4-6-11-18;/h4-6,10-11,13-14,16,24H,2-3,7-9,12,15,23H2,1H3;1H

InChI Key

DHXRXEXLFXGAKE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=C2CCCCN)C3=CC=CC=C3.Cl

Origin of Product

United States

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